

Technical Guide: Structure-Activity Relationship (SAR) of 4-Methylquinoline Derivatives

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Compound of Interest

Compound Name:	4-methylquinoline-6-carboxylic Acid
CAS No.:	7101-68-0
Cat. No.:	B1308637

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Executive Summary

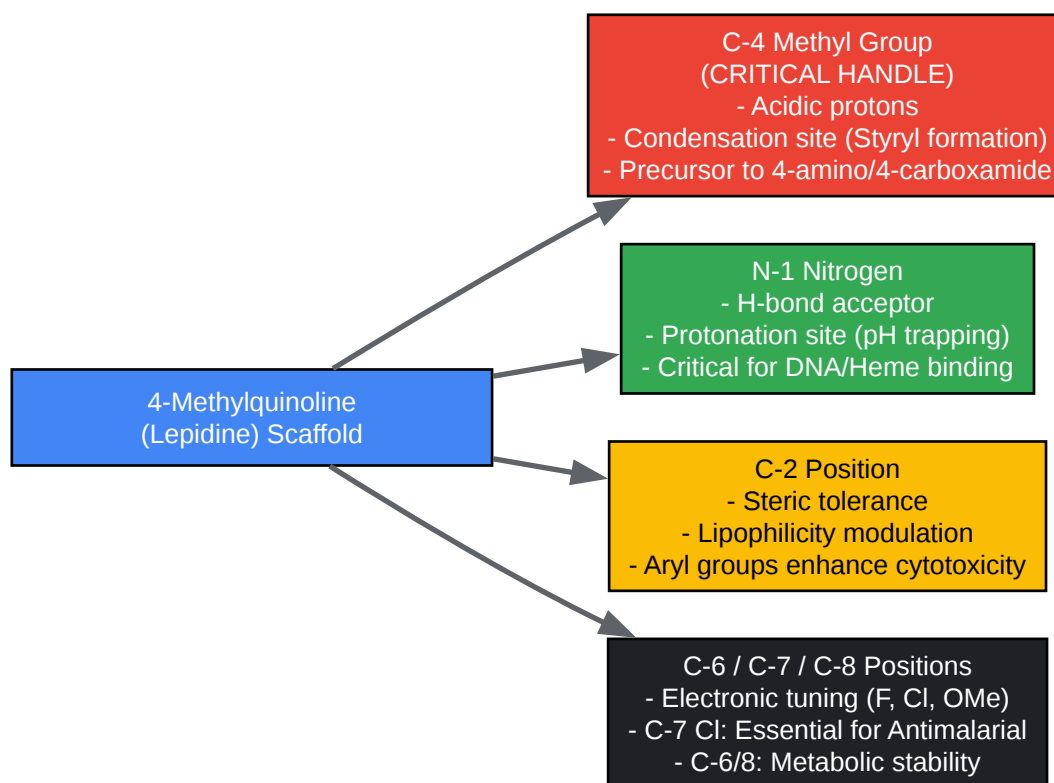
The 4-methylquinoline (Lepidine) scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer quinaldine (2-methylquinoline) due to the unique reactivity of the methyl group at the C-4 position. While the quinoline core provides a flat, aromatic system suitable for DNA intercalation and hydrophobic binding, the C-4 methyl group serves as a critical "chemical handle." Its benzylic-like acidity allows for facile condensation reactions, yielding styrylquinolines and functionalized derivatives with potent anticancer, antimalarial, and antimicrobial profiles. This guide analyzes the structural determinants governing these activities.

Chemical Foundation: The Lepidine Scaffold

The biological versatility of 4-methylquinoline stems from its electronic distribution. The nitrogen atom withdraws electron density, rendering the methyl protons at C-4 (and C-2) acidic (in DMSO).

Core Reactivity & Numbering

- C-4 Methyl Group: The primary site for chain extension. Deprotonation allows nucleophilic attack on aldehydes (Knoevenagel-type condensation) to form 4-styrylquinolines.
- N-1 Nitrogen: Essential for hydrogen bonding and salt formation (e.g., in antimalarials, protonation in the parasite's acidic vacuole is crucial).
- Benzenoid Ring (C5-C8): The site for lipophilic and electronic tuning. Substituents here (Cl, F, OMe) modulate metabolic stability and binding affinity.



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Figure 1: SAR Map of the 4-Methylquinoline Scaffold highlighting reactive and binding domains.

Synthesis Strategies

Efficient access to 4-methylquinoline derivatives typically relies on condensation chemistry or direct functionalization of the methyl group.

Protocol A: Modified Combes Synthesis (Scaffold Construction)

This method constructs the quinoline ring with the methyl group already in place.

- Condensation: Aniline (1.0 eq) + Methyl Vinyl Ketone (1.2 eq) or Acetylacetone.
- Catalyst: Acidic conditions (HCl or Polyphosphoric acid).
- Cyclization: High temperature () promotes ring closure.
- Yield: Typically 60-80%.

Protocol B: Synthesis of 4-Styrylquinolines (Functionalization)

This is the most common pathway for generating anticancer agents.

- Reagents: 4-Methylquinoline + Substituted Benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde).
- Solvent/Catalyst: Acetic anhydride (reflux) or Piperidine in Ethanol.
- Mechanism: The base deprotonates the C-4 methyl; the resulting carbanion attacks the aldehyde carbonyl. Dehydration yields the trans-styryl double bond.
- Purification: Recrystallization from ethanol.

SAR Analysis by Therapeutic Area Antimalarial Activity

The 4-methylquinoline scaffold is a close structural analog of the 4-aminoquinoline class (Chloroquine).

- Mechanism: Inhibition of heme polymerization. The quinoline ring stacks with heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin. The free heme lyses the

parasite.

- Key SAR Findings:
 - C-7 Substitution: An electron-withdrawing group (specifically Chlorine) at C-7 is critical. It reduces the electron density of the ring, enhancing stacking interactions with the heme porphyrin ring.
 - C-4 Side Chain: While chloroquine has an amino chain, 4-methyl derivatives (like 4-methylamino analogs) retain activity if the side chain possesses a terminal amine for pH trapping within the digestive vacuole.
 - C-8 Substitution: Groups at C-8 (e.g., methyl) often abolish activity due to steric clash with the heme target, though 8-aminoquinolines (Primaquine) act via a different mechanism (oxidative stress).

Anticancer Activity

Derivatives, particularly 4-styrylquinolines, exhibit potent cytotoxicity against various cell lines (HeLa, MCF-7, HCT-116).

- Mechanisms:
 - CDK2 Inhibition: The planar styrylquinoline structure fits into the ATP-binding pocket of Cyclin-Dependent Kinase 2.
 - Tubulin Polymerization Inhibition: Similar to combretastatins, they bind to tubulin, disrupting microtubule dynamics.
 - DNA Intercalation: Planar aromatic systems insert between base pairs.
- Key SAR Findings:
 - Linker: The ethylene linker () between the quinoline and the aryl ring is essential for rigidity and conjugation.
 - Styryl Ring Substituents:

- Electron Donors (OH, OMe): Enhance activity (e.g., 3-OMe, 4-OH pattern mimics resveratrol).
- Position: 3,4-disubstitution on the styryl ring often yields the highest potency (IC₅₀ in low M or nM range).
- N-1 Quaternization: N-methylated salts (quinolinium) often show higher DNA affinity but lower membrane permeability.

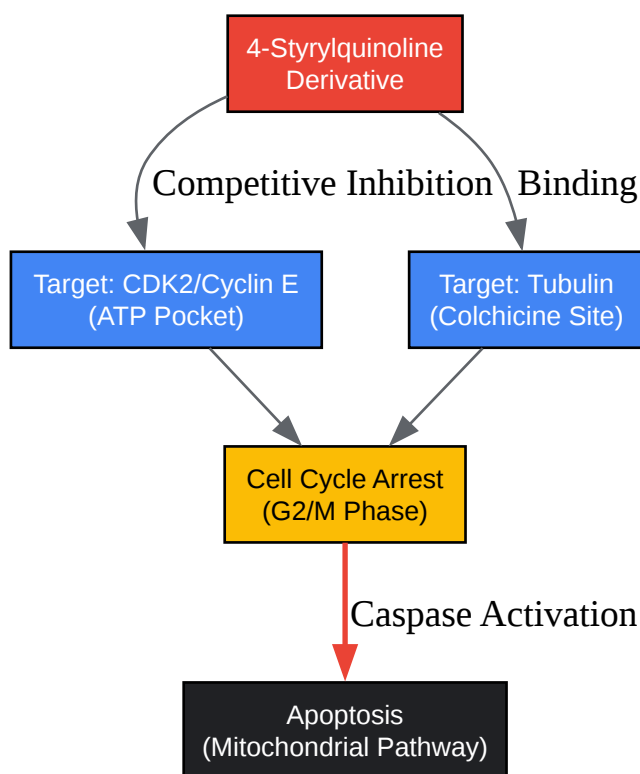
Antimicrobial & Antiviral[1][2][3][4]

- Antibacterial: 2-substituted-4-methylquinolines show activity against Gram-positive bacteria. A phenyl group at C-2 enhances lipophilicity, aiding cell wall penetration.
- Antiviral: Styrylquinolines are investigated as HIV-1 integrase inhibitors. The carboxylic acid group on the quinoline (often at C-7 or C-8 in specific antiviral analogs) combined with the styryl moiety chelates Magnesium ions in the integrase active site.

Mechanistic Visualization

Pathway: Anticancer Action of 4-Styrylquinolines

The following diagram illustrates the dual mechanism of CDK2 inhibition and Tubulin destabilization.



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Figure 2: Dual mechanism of action for 4-styrylquinoline derivatives in cancer cells.

Quantitative Data Summary

The table below summarizes the activity of key 4-methylquinoline derivatives based on recent literature.

Derivative Class	Key Substituent (R)	Target/Cell Line	Activity (IC ₅₀)	Mechanism Note
4-Styrylquinoline	3,4-dimethoxyphenyl (Styryl)	HCT-116 (Colon)		CDK2 Inhibition
4-Styrylquinoline	4-hydroxy-3-methoxyphenyl	MCF-7 (Breast)		Tubulin binding
4-Aminoquinoline	7-Chloro (Core), 4-NH-Alkyl	P. falciparum (K1)		Heme polymerization inhibition
2-Aryl-4-methyl	2-(4-fluorophenyl)	S. aureus		Membrane disruption

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Sources

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